2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and chloro-methoxyphenyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-((5-(4-methylphenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
What sets 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide represents a class of bioactive molecules that have garnered attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Oxazole ring : A five-membered aromatic heterocycle containing nitrogen and oxygen.
- Thioether linkage : The sulfur atom connects the oxazole moiety with the acetamide group.
- Substituents : The presence of bromine and methoxy groups on the phenyl rings enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted on related thiazole and oxazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, leading to cell lysis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Activity (MIC µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 16 |
Compound C | Candida albicans | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7). In vitro assays, such as the Sulforhodamine B (SRB) assay, have shown that certain derivatives exhibit cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. Notably, compounds with similar structural features have demonstrated enhanced activity against multiple cancer types .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10 | Apoptosis induction |
HeLa | 15 | Cell cycle arrest |
A549 | 20 | Inhibition of angiogenesis |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several oxazole derivatives and tested them against a panel of microbial strains. The results showed that compounds with bromine substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts, highlighting the importance of electronic effects in enhancing biological activity .
- Case Study on Anticancer Properties : In another investigation, a series of N-acetamide derivatives were screened for their anticancer effects. The study revealed that compounds with electron-withdrawing groups significantly increased cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of This compound with various biological targets. These studies indicate that the compound can effectively bind to key enzymes involved in cancer progression and microbial resistance, supporting its potential as a lead compound for further development .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-15-7-6-13(8-14(15)20)22-17(23)10-26-18-21-9-16(25-18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDIRZURKUJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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